4-Bromo-2,3,5-trimethylanisole
Overview
Description
“4-Bromo-2,3,5-trimethylanisole” is a molecular compound with the molecular formula C10H13BrO1. It is not intended for human or veterinary use and is used only for research1.
Synthesis Analysis
The synthesis of “4-Bromo-2,3,5-trimethylanisole” is not explicitly mentioned in the search results. However, a similar compound, “4-Bromo-2-methylanisole”, can be prepared by the bromination of o-methylanisole (2-methylanisole)2. It can also be prepared via reaction between 1-butyl-3-methylimidazolium tribromide [(Bmim)Br3] and an activated aromatic compound2.Molecular Structure Analysis
The molecular structure analysis of “4-Bromo-2,3,5-trimethylanisole” is not explicitly mentioned in the search results. However, similar compounds like “3-bromo-2-Hydroxypyridine” have been studied using both DFT and HF methods where the molecular structures of the title compound have been optimized3.Chemical Reactions Analysis
The chemical reactions involving “4-Bromo-2,3,5-trimethylanisole” are not explicitly mentioned in the search results. However, a similar compound, “4-Bromo-3,5-dimethylanisole”, has been used in the synthesis of 4-isopropyl-2-methylphenol and 4-methoxy-3-methylphenol2.Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Bromo-2,3,5-trimethylanisole” are not explicitly mentioned in the search results. However, a similar compound, “4-Bromo-2-methylanisole”, has a molecular weight of 201.06, and it is a solid with a melting point of 66-69 °C2.Scientific Research Applications
Metabolic Pathways and Toxicity Analysis
4-Bromo-2,5-dimethoxyphenethylamine (2C-B) has been studied for its metabolic pathways and toxicity. In a study by Carmo et al. (2005), the metabolic pathways of 2C-B were analyzed using human and other species' hepatocytes. This research highlights the metabolic processes involving oxidative deamination and demethylation, leading to various metabolites, and notes significant interspecies differences in metabolism and toxicity (Carmo et al., 2005).
Cytochrome P450 Isoenzymes Study
Ewald and Maurer (2008) investigated the identification of cytochrome P450 (CYP) isoenzymes involved in the metabolism of 2,5-dimethoxyamphetamine derivatives, including 4-bromo-2,5-dimethoxyamphetamine (DOB). This study provides insights into the enzymatic processes involved in the metabolism of these compounds, which could be relevant for understanding the metabolism of related compounds like 4-Bromo-2,3,5-trimethylanisole (Ewald & Maurer, 2008).
Synthesis and Crystal Structure
Huang et al. (2017) synthesized novel compounds, including derivatives of 6-bromo-2-pyridinyl compounds, and analyzed their crystal structures and cytotoxicity. This research provides valuable information on the synthesis and structural analysis of bromo-substituted compounds, which is relevant for understanding the properties of 4-Bromo-2,3,5-trimethylanisole (Huang et al., 2017).
In Vivo Metabolism in Rats
Kanamori et al. (2002) studied the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats. The study identified various metabolites in the urine of rats, indicating multiple metabolic pathways. This research is crucial for understanding the biotransformation of bromo-substituted compounds in living organisms (Kanamori et al., 2002).
Psychoactive Agent Analysis
Glennon et al. (1988) conducted a preliminary investigation of 4-Bromo-2,5-Dimethoxyphenethylamine as a potential drug of abuse. The study provides insights into the psychoactive properties of bromo-substituted phenethylamines, which could be extrapolated to understand the effects of similar compounds like 4-Bromo-2,3,5-trimethylanisole (Glennon et al., 1988).
Safety And Hazards
The safety and hazards of “4-Bromo-2,3,5-trimethylanisole” are not explicitly mentioned in the search results. However, similar compounds like “4-Bromoanisole” are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They may cause skin burns, eye damage, and respiratory irritation4.
Future Directions
The future directions of “4-Bromo-2,3,5-trimethylanisole” are not explicitly mentioned in the search results. However, a similar compound, “4-Bromo-3,5-dimethylanisole”, has been used in the synthesis of other compounds, indicating potential for further research and applications5.
Please note that the information provided is based on the closest available compounds and may not fully represent “4-Bromo-2,3,5-trimethylanisole”. For more accurate information, further research and laboratory analysis are recommended.
properties
IUPAC Name |
4-bromo-1-methoxy-2,3,5-trimethylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-6-5-9(12-4)7(2)8(3)10(6)11/h5H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCPVOGPEXPVXBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1Br)C)C)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-methoxy-1,3,4-trimethylbenzene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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